molecular formula C10H13NO4S B1298961 N-(3-Methylphenyl)-N-(methylsulfonyl)glycine CAS No. 363571-47-5

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine

Cat. No. B1298961
M. Wt: 243.28 g/mol
InChI Key: CRORKQPOONZNGU-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine is a derivative of N-(phenylsulfonyl)glycine, a compound that has been identified as a contaminant in sewage and surface water, with concentrations ranging from 50 to 850 ng/l in surface waters and 80 to 300 ng/l in sewage treatment plants . This compound is structurally related to a series of N-[[(substituted amino)phenyl]sulfonyl]glycines that have been synthesized to increase lipophilic character and potential as aldose reductase inhibitors .

Synthesis Analysis

The synthesis of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would likely follow similar methods used for synthesizing its analogues. These analogues, such as the N-[[(substituted amino)phenyl]sulfonyl]glycines, are synthesized to enhance their inhibitory potential against aldose reductase . The synthesis involves introducing various substituents to the phenyl ring and modifying the glycine moiety to increase the compound's lipophilicity and interaction with the enzyme's binding site.

Molecular Structure Analysis

The molecular structure of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would include a phenyl ring substituted with a methyl group at the 3-position, a sulfonyl group, and a glycine moiety. The structure-activity relationship studies of similar compounds suggest that the presence of additional carbonyl moieties and aromatic rings can enhance the binding to complementary sites on aldose reductase . The specific arrangement of these groups is crucial for the compound's inhibitory activity.

Chemical Reactions Analysis

The chemical reactivity of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its functional groups. For instance, the sulfonyl group could potentially react with nucleophiles, and the amino group in the glycine moiety could be involved in reactions typical for amino acids, such as peptide bond formation. The presence of the phenolic hydroxy group in related compounds allows for selective arylsulfonylation reactions, as demonstrated in the chemoselective N-arylsulfonylation of tyrosine and (4-hydroxyphenyl)glycine methyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-Methylphenyl)-N-(methylsulfonyl)glycine would be influenced by its molecular structure. The lipophilicity of the compound is increased by the presence of the methyl group on the phenyl ring, which could affect its solubility and permeability across biological membranes. The sulfonyl and amino groups would contribute to the compound's acidity and basicity, respectively, and could affect its solubility in water and organic solvents. The compound's ability to inhibit aldose reductase is a key chemical property, with the most effective inhibitors showing uncompetitive inhibition with respect to the substrate .

Scientific Research Applications

Environmental Behavior and Treatment

The environmental behavior of phenylsulfonyl-glycine derivatives, closely related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was studied in a municipal sewage treatment plant. Notably, the study found that microbial methylation could transform phenylsulfonyl-glycine (PSG) into phenylsulfonyl-sarcosine (PSS) within the sewage treatment process, indicating a transformation mechanism for similar compounds in environmental settings (Krause & Schöler, 2000). Further commentary on the metabolism of phenylsulfonamides relevant to water works provides additional insight into the environmental fate of these compounds and their derivatives (Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Modification

Chemoselective arylsulfonylation of amino acid derivatives, a process potentially relevant to the modification of compounds like N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, was efficiently achieved in specific solvent conditions, showing the potential for targeted chemical modifications in synthetic chemistry (Penso et al., 2003). Additionally, the post-polymerization modification of poly-(N-methyl-glycine) showcases the potential for advanced polymer functionalization, relevant for biomedical and material science applications (Borova et al., 2021).

Biochemical Interactions and Applications

Glycine derivatives, including compounds structurally related to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine, are crucial in biochemical interactions. For instance, they play roles in the inhibition of glycine binding to the NMDA receptor, indicating therapeutic potential in neuroprotective agents (Buchstaller et al., 2006). The synthesis and biological evaluation of compounds structurally similar to N-(3-Methylphenyl)-N-(methylsulfonyl)glycine have also shown promise as inhibitors of glycine transporter-1, with potential implications for neurological disorders (Cioffi et al., 2016).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas of interest for further study.


Please consult with a professional chemist or a trusted source for more specific and detailed information.


properties

IUPAC Name

2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-8-4-3-5-9(6-8)11(7-10(12)13)16(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRORKQPOONZNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357189
Record name 2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Methylphenyl)-N-(methylsulfonyl)glycine

CAS RN

363571-47-5
Record name 2-(3-methyl-N-methylsulfonylanilino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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